molecular formula C13H11N3 B11892437 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile CAS No. 1346691-58-4

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile

Cat. No.: B11892437
CAS No.: 1346691-58-4
M. Wt: 209.25 g/mol
InChI Key: OSSVNFFADBKPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C13H11N3 It is characterized by a pyridine ring substituted with an aminomethyl group at the 5-position and a benzonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyridine ring.

    Attachment of the Benzonitrile Group: The benzonitrile group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable leaving group on the benzene ring is replaced by a cyano group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile oxide.

    Reduction: The nitrile group can be reduced to form an amine or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitrile oxides.

    Reduction: Formation of primary amines or aldehydes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the benzonitrile group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-4-yl)benzonitrile: Similar structure but lacks the aminomethyl group.

    3-amino-5-(pyridin-4-yl)benzonitrile: Similar structure but with an amino group instead of an aminomethyl group.

Uniqueness

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile is unique due to the presence of both the aminomethyl and benzonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research.

Properties

CAS No.

1346691-58-4

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

3-[5-(aminomethyl)pyridin-3-yl]benzonitrile

InChI

InChI=1S/C13H11N3/c14-6-10-2-1-3-12(4-10)13-5-11(7-15)8-16-9-13/h1-5,8-9H,7,15H2

InChI Key

OSSVNFFADBKPNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC(=C2)CN)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.